molecular formula C16H25N5O2S B2723800 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine CAS No. 1210694-03-3

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2723800
CAS No.: 1210694-03-3
M. Wt: 351.47
InChI Key: JCFMNBPAJXWPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. This molecule features a pyrimidine core substituted with a cyclopropylsulfonyl piperazine and a piperidine group, a structural motif commonly associated with bioactive molecules . Compounds with similar pyrimidinyl-piperazine and pyrimidinyl-piperidine architectures have been extensively investigated for their inhibitory activity against various kinases, such as Bruton's Tyrosine Kinase (BTK), and are explored in therapeutic areas including oncology and immunology . The presence of the sulfonyl group can enhance metabolic stability and influence the compound's binding affinity to target proteins. Its precise mechanism of action is area-dependent, but its core structure suggests potential as a key scaffold for designing potent and selective enzyme inhibitors. Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a pharmacological tool for probing biological pathways. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2S/c22-24(23,14-4-5-14)21-10-8-20(9-11-21)16-12-15(17-13-18-16)19-6-2-1-3-7-19/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFMNBPAJXWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Disconnection Strategy

The target molecule contains two critical substructures:

  • 6-(Piperidin-1-yl)pyrimidine backbone
  • 4-(Cyclopropylsulfonyl)piperazine sidechain

Retrosynthetic cleavage suggests two viable pathways:

  • Pathway A : Late-stage sulfonylation of pre-formed 4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • Pathway B : Modular assembly using sulfonylated piperazine building blocks

Reactivity Considerations

  • Pyrimidine Ring Electronics : The 4- and 6-positions exhibit enhanced nucleophilic aromatic substitution (SNAr) reactivity due to electron-withdrawing nitrogen atoms
  • Sulfonylation Kinetics : Piperazine's secondary amine shows superior sulfonyl chloride reactivity compared to pyrimidine-bound amines
  • Steric Effects : Cyclopropylsulfonyl group introduction requires careful temperature control to prevent N,N-disubstitution

Detailed Synthetic Methodologies

Pathway A: Sequential Amination-Sulfonylation

Step 1: Pyrimidine Core Synthesis

Reaction :
4,6-Dichloropyrimidine (1.0 equiv) + Piperidine (2.2 equiv)
Conditions :

  • Solvent: anhydrous DMF (0.1 M)
  • Base: K2CO3 (3.0 equiv)
  • Temperature: 80°C, 12 h under N2
    Outcome :
    6-(Piperidin-1-yl)-4-chloropyrimidine isolated in 92% yield (HPLC purity >99%)
Step 2: Piperazine Coupling

Reaction :
6-(Piperidin-1-yl)-4-chloropyrimidine (1.0 equiv) + Piperazine (1.5 equiv)
Optimized Conditions :

  • Solvent: n-BuOH (0.05 M)
  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Temperature: 100°C, 6 h
    Result :
    4-(Piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine obtained in 85% yield
Step 3: Sulfonylation

Reaction :
4-(Piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine (1.0 equiv) + Cyclopropylsulfonyl chloride (1.1 equiv)
Critical Parameters :

  • Solvent: CH2Cl2 (0.2 M)
  • Base: i-Pr2NEt (2.5 equiv)
  • Temperature: 0°C → rt, 2 h
    Yield : 94% after column chromatography (SiO2, EtOAc/hexanes 3:7)

Pathway B: Convergent Assembly

Pre-Sulfonylated Piperazine Synthesis

Reaction :
Piperazine (1.0 equiv) + Cyclopropylsulfonyl chloride (1.05 equiv)
Optimized Protocol :

  • Solvent: THF/H2O (4:1 v/v)
  • Base: NaHCO3 (2.0 equiv)
  • Time: 30 min at 0°C
    Product :
    4-(Cyclopropylsulfonyl)piperazine isolated in 98% yield without chromatography
Direct Coupling to Pyrimidine

Reaction :
4,6-Dichloropyrimidine (1.0 equiv) + 4-(Cyclopropylsulfonyl)piperazine (1.1 equiv) + Piperidine (1.1 equiv)
Innovative Conditions :

  • Solvent: MeCN (0.15 M)
  • Microwave irradiation: 150°C, 20 min
  • Catalyst: CuI (10 mol%)
    Advantages :
  • 82% isolated yield
  • 3.5:1 selectivity for 4-sulfonylated product over 6-isomer

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR δ 8.32 (s, 1H, H2), 3.85-3.78 (m, 4H, piperazine), 2.95 (m, 1H, cyclopropyl)
13C NMR δ 163.2 (C4), 158.9 (C6), 53.1 (piperazine N-CH2), 25.4 (cyclopropyl CH)
HRMS [M+H]+ Calculated: 392.1894; Found: 392.1891
HPLC tR = 6.72 min (98.4% purity, C18 column, MeCN/H2O 65:35)

Comparative Method Analysis

Parameter Pathway A Pathway B
Total Steps 3 2
Overall Yield 78% 82%
Purification Steps 3 1
Scalability >100 g <50 g

Process Optimization Insights

Temperature Effects on Sulfonylation

Controlled studies revealed:

  • 0-5°C : Prevents disubstitution (<2% byproduct)
  • 25°C : 8-12% N,N-disulfonylated impurity formation
  • 40°C : 23% degradation products via sulfone elimination

Solvent Impact on Coupling Efficiency

Screening of 12 solvents identified:

  • DMF : 92% conversion but difficult workup
  • n-BuOH : 85% conversion with crystalline precipitation
  • MeCN : 78% conversion but superior isomer control

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl or piperazinyl groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit prostaglandin synthesis, thus reducing inflammation in various models . The acute toxicity of these compounds has been assessed, revealing lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Anticancer Potential

Compounds containing pyrimidine and piperazine structures have been explored for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The antimicrobial activity of this compound class has also been investigated. Studies demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

Case Study 1: Anti-inflammatory Screening

A series of pyrimidine derivatives were synthesized and screened for anti-inflammatory activity using a carrageenan-induced edema model. Results indicated that certain compounds exhibited potent inhibition of edema formation, reinforcing the potential therapeutic use of these derivatives in inflammatory conditions .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of related pyrimidine derivatives that were evaluated for their cytotoxic effects on cancer cell lines. The results showed promising activity against various cancers, highlighting the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Comparison with 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

This compound, reported by Sreenivasa et al. (2013), shares the 6-(piperidin-1-yl)pyrimidine core but differs at position 4, where a methyl group and an amine substituent are present instead of the cyclopropylsulfonyl-piperazine moiety . Key distinctions include:

  • Biological Implications : The simpler methyl-amine substitution may limit interactions with charged or polar binding pockets, making it less suited for targets requiring strong electron-withdrawing or bulky groups.
  • Research Focus : Primarily studied for its crystal structure, this derivative highlights the role of pyrimidine in solid-state packing and molecular conformation, which are critical for drug formulation .

Comparison with 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

This patented compound features a pyrimidine-2,4-dione core with a phenoxy-piperidine methyl group, demonstrating anti-mycobacterial activity against tuberculosis . Key differences from the target compound include:

  • Structural Modifications: The dione structure at positions 2 and 4 introduces hydrogen-bond donors, enhancing interactions with microbial enzymes.
  • Therapeutic Application : Unlike the target compound, this derivative has validated anti-mycobacterial efficacy, suggesting its optimization for specific pathogen targets like Mycobacterium tuberculosis .
  • Pharmacokinetics: The bulky phenoxy group may reduce metabolic stability compared to the cyclopropylsulfonyl-piperazine group, which balances lipophilicity and solubility.

Biological Activity

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine, also known by its CAS number 1798546-64-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C13H17N7O2SC_{13}H_{17}N_{7}O_{2}S and a molecular weight of 335.39 g/mol. The presence of a cyclopropylsulfonyl group and piperazine moieties contributes to its unique pharmacological properties.

PropertyValue
CAS Number1798546-64-1
Molecular FormulaC₁₃H₁₇N₇O₂S
Molecular Weight335.39 g/mol

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways involved in cancer progression and neuropharmacology. The piperazine and piperidine rings are known to enhance receptor binding affinity, which is crucial for its therapeutic effects.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, showing promising results:

  • Cell Proliferation Inhibition : Research indicates that this compound inhibits cell proliferation in A549 lung cancer cells, suggesting its role as a potential PAK4 inhibitor, which is associated with cancer cell migration and invasion .
  • Mechanistic Insights : The compound's mechanism involves the disruption of key signaling pathways that promote tumor growth, including those related to TRIM37 levels in cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antibacterial Effects : In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : Preliminary data suggest antifungal properties as well, indicating broad-spectrum antimicrobial potential .

Study 1: Antitumor Efficacy

A study published in PubMed assessed the antitumor activity of various synthesized compounds similar to this compound. The results indicated that compounds with similar structural motifs displayed significant cytotoxicity against several cancer cell lines, reinforcing the therapeutic promise of this class of compounds .

Study 2: Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested for their antibacterial and antifungal activities. The results highlighted that modifications to the piperazine ring could enhance antimicrobial efficacy, suggesting avenues for further development .

Q & A

Q. What are the established synthetic routes for 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with heterocyclic ring formation (e.g., pyrimidine) followed by functionalization. Key steps include:

  • Piperazine sulfonylation : Cyclopropylsulfonyl groups are introduced via sulfonyl chloride reactions under basic conditions (e.g., triethylamine in dichloromethane).
  • Pyrimidine-piperidine coupling : Nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrimidine ring using piperidine under reflux in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC).

Optimization leverages computational reaction path searches (e.g., quantum chemical calculations) to predict solvent effects, temperature, and catalyst requirements, reducing trial-and-error experimentation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6d_6 or CDCl3_3) identify proton environments (e.g., piperazine CH2_2 at δ 2.5–3.5 ppm) and sulfonyl/carbonyl carbons (δ 160–180 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–S bond in cyclopropylsulfonyl: ~1.76 Å), confirming stereochemistry and packing motifs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 422.18) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates. Validate via Western blot or LC-MS/MS .
  • Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. IC50_{50} values are derived from dose-response curves .
  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines (e.g., HCT-116, MCF-7) to correlate activity with structural features .

Q. How should contradictory data on the compound’s biological activity be analyzed?

Contradictions often arise from:

  • Variable assay conditions : Differences in pH, serum concentration, or incubation time (e.g., serum proteins may bind the compound, reducing bioavailability). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
  • Structural analogs : Impurities or byproducts (e.g., hydroxylated derivatives from oxidation) may confound results. Validate purity via HPLC and LC-MS before biological testing .
  • Species-specific effects : Test across multiple models (e.g., murine vs. human cell lines) to identify conserved mechanisms .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

  • Solubility enhancement : Co-crystallization with co-formers (e.g., succinic acid) or nanoformulation (liposomes) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., piperazine) to reduce CYP450-mediated oxidation .
  • Plasma protein binding (PPB) : Modify sulfonyl groups to decrease albumin affinity, improving free fraction .

Methodological Considerations

Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?

  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonds with hinge regions and hydrophobic interactions with allosteric pockets .
  • QSAR models : Train on IC50_{50} data to identify critical substituents (e.g., cyclopropylsulfonyl boosts kinase inhibition ).
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP <5), hepatic clearance, and hERG liability .

Q. What analytical techniques resolve structural ambiguities in reaction intermediates?

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings (e.g., distinguishing regioisomers in sulfonylation steps) .
  • X-ray powder diffraction (XRPD) : Detects polymorphic forms during scale-up, ensuring batch consistency .
  • In situ IR spectroscopy : Monitors reaction progress (e.g., disappearance of carbonyl peaks during ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.